5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5OS and its molecular weight is 447.6. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Computer-Aided Analysis : A study by Łażewska et al. (2019) focused on a series of compounds, including ones similar to the mentioned compound, for their affinity towards the human serotonin 5-HT6 receptor. Their research involved both experimental and theoretical studies, confirming the beneficial role of aromatic size for interaction with the 5-HT6R.
Antimicrobial Activities : The synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including those related to the specified compound, were explored by Bektaş et al. (2007). Their findings indicated that some compounds possess good or moderate activities against various microorganisms.
Adrenoceptor Antagonists : A paper by Betti et al. (2002) discusses the design, synthesis, and biological evaluation of new compounds, including derivatives similar to the mentioned compound, as alpha(1)-adrenoceptor antagonists. These compounds showed good alpha(1)-AR affinity and selectivity.
Antibacterial and Antifungal Activities : The synthesis and evaluation of benzimidazoles containing a piperazine skeleton, as highlighted in the research by Özil et al. (2018), indicate their potential as glucosidase inhibitors with antioxidant activity. They were tested for their in vitro antioxidant activities and glucosidase inhibitory potential.
Anti-Inflammatory Effects in Mice : Research by Fruscella et al. (2001) on 1,5-benzodiazepine tricyclic derivatives, which are structurally related to the specified compound, showed that they exert anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandin E(2) production.
Angiotensin II Antagonists : A study by Ashton et al. (1993) on various synthetic routes for angiotensin II antagonists included compounds similar to the specified compound. These compounds demonstrated significant activity as angiotensin II antagonists.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-3-21-26-25-30(27-21)24(31)23(32-25)22(20-11-7-8-18(2)16-20)29-14-12-28(13-15-29)17-19-9-5-4-6-10-19/h4-11,16,22,31H,3,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIHMYVPWARTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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